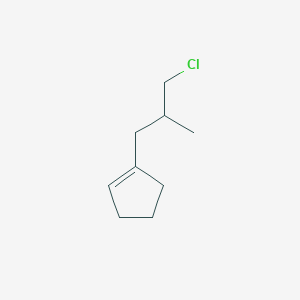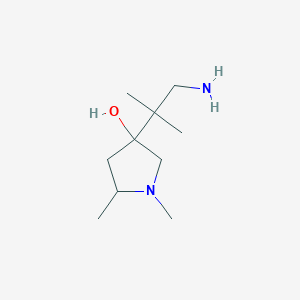
2-Methoxy-6-(((2,2,2-trifluoroethyl)amino)methyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-6-(((2,2,2-trifluoroethyl)amino)methyl)phenol is a chemical compound with the molecular formula C10H12F3NO2 and a molecular weight of 235.2 g/mol . This compound is characterized by the presence of a methoxy group, a trifluoroethylamino group, and a phenolic hydroxyl group. It is used primarily in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-Methoxy-6-(((2,2,2-trifluoroethyl)amino)methyl)phenol typically involves the reaction of 2-methoxyphenol with 2,2,2-trifluoroethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve more advanced techniques such as continuous flow reactors to optimize the reaction conditions and scale up the production.
Chemical Reactions Analysis
2-Methoxy-6-(((2,2,2-trifluoroethyl)amino)methyl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Scientific Research Applications
2-Methoxy-6-(((2,2,2-trifluoroethyl)amino)methyl)phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methoxy-6-(((2,2,2-trifluoroethyl)amino)methyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group is known to enhance the compound’s binding affinity and selectivity towards these targets. This interaction can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
2-Methoxy-6-(((2,2,2-trifluoroethyl)amino)methyl)phenol can be compared with similar compounds such as:
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline These compounds share similar structural features but differ in their specific substituents, which can lead to variations in their chemical reactivity and biological activity . The presence of the trifluoroethyl group in this compound makes it unique and potentially more effective in certain applications.
Properties
Molecular Formula |
C10H12F3NO2 |
|---|---|
Molecular Weight |
235.20 g/mol |
IUPAC Name |
2-methoxy-6-[(2,2,2-trifluoroethylamino)methyl]phenol |
InChI |
InChI=1S/C10H12F3NO2/c1-16-8-4-2-3-7(9(8)15)5-14-6-10(11,12)13/h2-4,14-15H,5-6H2,1H3 |
InChI Key |
IZYVWQZDTVRAKO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1O)CNCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{Bicyclo[2.2.2]octan-2-yl}ethane-1-sulfonamide](/img/structure/B13172027.png)

![3-[3-(2-Methylphenyl)propyl]aniline](/img/structure/B13172035.png)
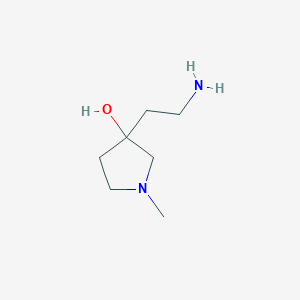

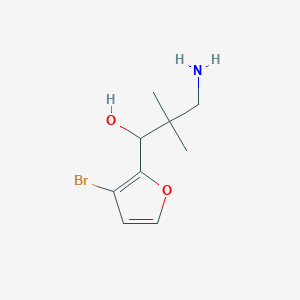
![Methyl (1S,3S,5S,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride](/img/structure/B13172049.png)
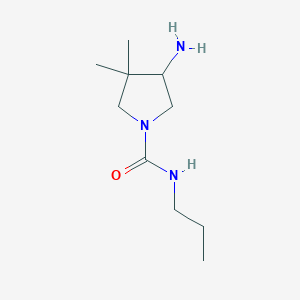

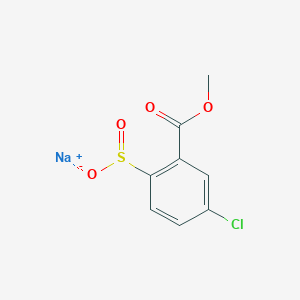
![2-[(dimethylamino)methyl]-6-oxo-1H-pyrimidine-4-carboxylic acid](/img/structure/B13172086.png)

